Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside

Overview

Description

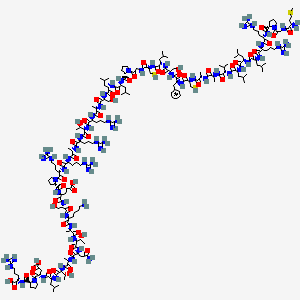

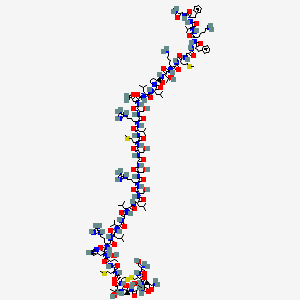

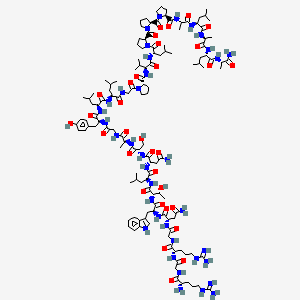

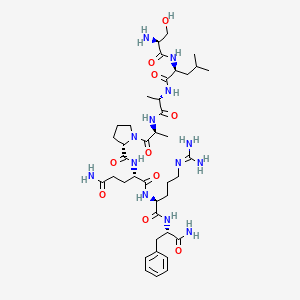

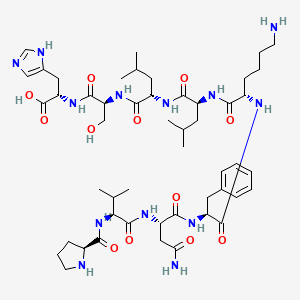

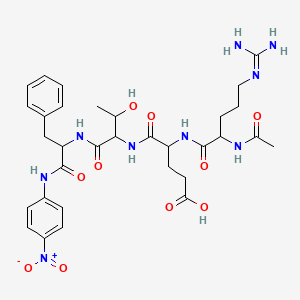

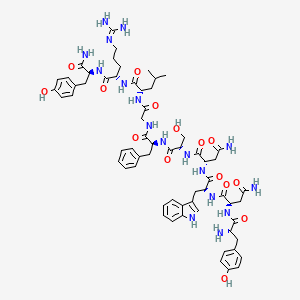

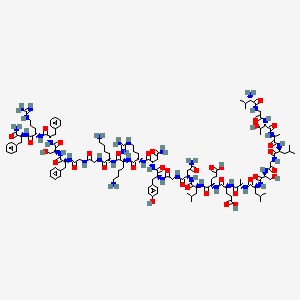

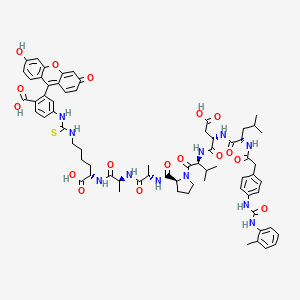

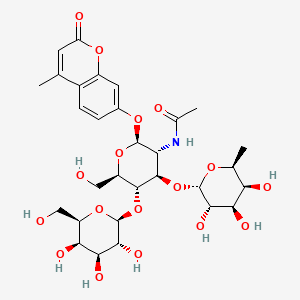

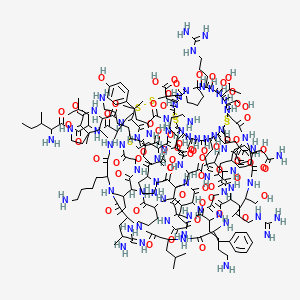

Lewis X trisaccharide, 4-methylumbelliferyl glycoside (LeX-MUG) is a synthetic carbohydrate that has been developed to facilitate research into the role of glycosylation in the recognition of cell surface molecules. It is a three-sugar molecule composed of a galactose, a fucose, and an N-acetylglucosamine residue. This trisaccharide is of particular interest because it has been shown to bind to the selectin family of proteins, which are involved in the recognition of cells and molecules during inflammation, immune response, and other physiological processes. LeX-MUG is a useful tool for researchers in the field of glycosylation and its role in cell-cell interactions.

Mechanism of Action

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside binds to the selectin family of proteins via a specific carbohydrate-binding domain. This binding is mediated by the terminal galactose and fucose residues of the trisaccharide. The binding of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside to the selectin family of proteins results in the activation of signaling pathways that are involved in the recognition of cell surface molecules. This binding also results in the recruitment of other molecules, such as integrins and galectins, to the cell surface.

Biochemical and Physiological Effects

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the selectin family of proteins, which are involved in the recognition of cell surface molecules. It has also been shown to modulate the activity of other molecules, such as integrins and galectins, which are involved in cell-cell interactions. In addition, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has been shown to modulate the activity of enzymes involved in the synthesis of glycosylated proteins and lipids.

Advantages and Limitations for Lab Experiments

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has a number of advantages and limitations for lab experiments. One of the main advantages of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside is its ability to bind to the selectin family of proteins, which allows researchers to study the role of glycosylation in the recognition of cell surface molecules. In addition, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has a low toxicity and is relatively easy to synthesize. However, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has a few limitations. It is expensive and can be difficult to obtain in large quantities. In addition, it is not suitable for use in vivo experiments due to its synthetic nature.

Future Directions

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has the potential to be used in a variety of future research directions. One potential direction is to use Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside to study the role of glycosylation in the recognition of cell surface molecules in a variety of different cell types. In addition, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside could be used to study the role of glycosylation in the regulation of immune responses and inflammation. Another potential direction is to use Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside to study the role of glycosylation in the regulation of cell-cell interactions. Finally, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside could be used to study the role of glycosylation in the synthesis of glycosylated proteins and lipids.

Synthesis Methods

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside can be synthesized in a number of different ways. One method involves the use of a glycosyltransferase enzyme, which catalyzes the transfer of a sugar residue from a donor molecule to an acceptor molecule. This method is often used to synthesize Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside from a galactose, a fucose, and an N-acetylglucosamine donor. Another method involves the use of a glycosylation reaction, in which the sugar residues are reacted with a glycosylating agent, such as an amine or a thiol, to form a glycosidic bond. This method is often used to synthesize Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside from a galactose, a fucose, and an N-acetylglucosamine acceptor.

Scientific Research Applications

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has been used in a variety of scientific research applications. It has been used to study the role of glycosylation in the recognition of cell surface molecules by the selectin family of proteins. It has also been used to study the role of glycosylation in the recognition of other cell surface molecules, such as the integrins and galectins. In addition, Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside has been used to study the role of glycosylation in the regulation of immune responses and inflammation.

properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO17/c1-10-6-18(35)44-15-7-13(4-5-14(10)15)43-28-19(31-12(3)34)27(48-29-24(40)22(38)20(36)11(2)42-29)26(17(9-33)46-28)47-30-25(41)23(39)21(37)16(8-32)45-30/h4-7,11,16-17,19-30,32-33,36-41H,8-9H2,1-3H3,(H,31,34)/t11-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUZBLNDARHJPS-FIVSWNKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857929 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359436-57-0 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

![[Ala17]-MCH](/img/no-structure.png)